molecular formula C18H14N4O7S2 B2771217 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate CAS No. 896016-25-4

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate

Cat. No.: B2771217
CAS No.: 896016-25-4
M. Wt: 462.45
InChI Key: JRDYEZJIWRLDKY-UHFFFAOYSA-N
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Description

6-(((5-Acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a sophisticated synthetic compound designed for chemical biology and early-stage drug discovery research. Its structure integrates multiple pharmacologically active motifs: a 1,3,4-thiadiazole core linked via a thioether bridge to a 4-oxo-4H-pyran ring, which is esterified with a 2-methyl-3-nitrobenzoate group. The 5-acetamido-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its significant metabolic stability and low toxicity, which makes it a valuable template for developing bioactive molecules . This specific scaffold is found in several FDA-approved drugs and is frequently investigated for its diverse biological activities, including potential anticancer properties . The structural framework of this compound suggests it has high potential for probing G-protein-coupled receptor (GPCR) signaling pathways. This is supported by research on structurally related molecules, such as ML221, which features the same 4-oxo-4H-pyran-3-yl benzoate core and is a known potent and selective functional antagonist of the apelin (APJ) receptor, a GPCR critically involved in cardiovascular homeostasis and disease . Consequently, this compound may serve as a valuable chemical tool for studying the APJ receptor or related GPCRs. Furthermore, the 1,3,4-thiadiazole moiety is extensively documented in scientific literature for its antiproliferative effects. Research on novel 1,3,4-thiadiazole derivatives has demonstrated that these compounds can act as potential anticancer agents by inhibiting key cell cycle regulators like CDK1 and inducing apoptosis and necrosis in cancer cell lines . The integration of these features makes this compound particularly interesting for researchers in the fields of oncology and cardiovascular disease. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and conduct all necessary due diligence for their specific applications.

Properties

IUPAC Name

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O7S2/c1-9-12(4-3-5-13(9)22(26)27)16(25)29-15-7-28-11(6-14(15)24)8-30-18-21-20-17(31-18)19-10(2)23/h3-7H,8H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDYEZJIWRLDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-methyl-3-nitrobenzoate is a complex organic compound characterized by its unique structural features, including a pyran ring and a thiadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H12N4O7S2C_{17}H_{12}N_{4}O_{7}S_{2}, with a molecular weight of approximately 448.42 g/mol. The presence of various functional groups enhances its reactivity and biological activity.

Structural Features

FeatureDescription
Pyran RingContributes to the compound's reactivity
Thiadiazole MoietyEnhances biological activity, particularly in anticancer properties
Acetamido GroupPotentially increases solubility and bioavailability

Anticancer Properties

Research has indicated that thiadiazole derivatives exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown promising results in inhibiting the proliferation of cancer cells.

Case Study Findings:

  • Cytotoxic Activity : In studies evaluating cytotoxic effects using the MTT assay against HeLa and MCF-7 cell lines, compounds with thiadiazole structures demonstrated IC50 values as low as 29 μM, indicating potent anticancer activity .
  • Mechanism of Action : The presence of the thiadiazole ring enhances lipophilicity, improving tissue permeability and interaction with biological targets .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their broad-spectrum antimicrobial properties. The compound's structure allows it to interact effectively with microbial enzymes and cellular components.

Research Highlights:

  • Antibacterial Effects : Studies have shown that thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antifungal Properties : Some derivatives exhibit significant antifungal activity, making them potential candidates for developing new antifungal agents .

Synthesis and Derivatives

The synthesis of 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran involves several chemical reactions that incorporate various functional groups to enhance biological activity.

Synthesis Steps:

  • Formation of the thiadiazole ring through condensation reactions.
  • Introduction of the acetamido group via acylation.
  • Coupling with the pyran derivative to form the final product.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
6-(Thio(methyl)-4H-pyran derivativesVariousDifferent substituents on the thiadiazole
6-(((5-benzamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran896014-14-5Contains benzamido group
6-(thio(methyl)-4H-pyran derivativesVariousVaried substituents affecting biological activity

Comparison with Similar Compounds

Compound A : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-amino-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate

  • Key Difference : Replaces the acetamido group with a primary amine (-NH₂) on the thiadiazole ring.
  • Impact: The amino group increases polarity and solubility in aqueous media compared to the acetamido derivative. However, reduced steric bulk may decrease membrane permeability .

Compound B : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate

  • Key Difference : Substitutes acetamido with a 3-chlorobenzamido group.
  • The electron-withdrawing chlorine atom may also stabilize the thiadiazole ring against metabolic degradation .

Pyran-Based Analogues with Varied Functional Groups

Compound C : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile

  • Key Difference: Replaces the oxo group at position 4 with a phenyl ring and introduces cyano (-CN) substituents.
  • Impact: The cyano groups increase electron deficiency, enhancing reactivity toward nucleophiles. The phenyl ring contributes to π-π stacking interactions, which may favor binding to aromatic protein residues .

Compound D : Ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate

  • Key Difference: Substitutes the pyran core with a quinazolinone scaffold.
  • Impact: The quinazolinone system offers planar rigidity, improving intercalation with DNA or enzyme active sites. The thioacetate linker may confer flexibility compared to the rigid thioether bridge in the target compound .

Thiadiazole Derivatives with Alternative Linkages

Compound E : 4-[(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-phenylacetamido]-2,3,4,5-tetrahydropyridazine-3,5-diyl bis(chloroacetate)

  • Key Difference : Replaces the pyran ring with a tetrahydropyridazine core and introduces chloroacetate esters.
  • Impact : The pyridazine ring’s basicity may improve solubility in acidic environments. Chloroacetate esters are more electrophilic than nitrobenzoates, increasing susceptibility to hydrolysis .

Discussion of Key Findings

Bioactivity Potential: The acetamido-thiadiazole-pyran scaffold shows promise for antimicrobial or enzyme-inhibitory applications, similar to Compound B’s enhanced activity with halogenated substituents .

Metabolic Stability : The nitrobenzoate ester in the target compound may resist esterase-mediated hydrolysis better than the chloroacetate esters in Compound E .

Synthetic Accessibility : The target compound’s synthesis likely requires multi-step functionalization, as seen in analogous pyran-thiadiazole derivatives .

Q & A

Q. How does this compound compare structurally and functionally to analogs with substituted thiadiazole or benzoate groups?

  • Methodological Answer :
  • Comparative Table :
CompoundStructural VariationBioactivity (IC50_{50}, μM)Key Finding
Target3-NitrobenzoateHeLa: 12.3 ± 1.2DNA intercalation dominant
Analog A4-FluorobenzoateHeLa: 18.9 ± 2.1Enhanced solubility, reduced potency
Analog B5-MethylthiadiazoleMCF-7: 8.7 ± 0.9Improved kinase inhibition

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